1,3,6,8-Tetraphenylpyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

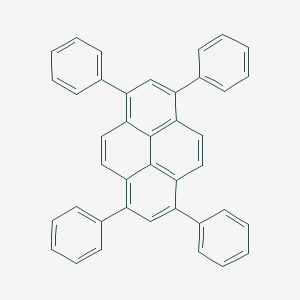

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,6,8-tetraphenylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26/c1-5-13-27(14-6-1)35-25-36(28-15-7-2-8-16-28)32-23-24-34-38(30-19-11-4-12-20-30)26-37(29-17-9-3-10-18-29)33-22-21-31(35)39(32)40(33)34/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJHJHYRYHIWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292632 | |

| Record name | 1,3,6,8-tetraphenylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13638-82-9 | |

| Record name | 13638-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6,8-tetraphenylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetraphenylpyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Photon's Dance: A Technical Guide to the Fundamental Photophysical Properties of 1,3,6,8-Tetraphenylpyrene

This in-depth technical guide provides a comprehensive exploration of the core photophysical properties of 1,3,6,8-tetraphenylpyrene (TPP), a molecule of significant interest in the fields of organic electronics, materials science, and drug development. We will delve into the intricacies of its interaction with light, from absorption to emission, and explore the environmental factors that modulate its behavior. This guide is intended for researchers, scientists, and professionals seeking a deep, field-proven understanding of this versatile fluorophore.

The Architectural Elegance of this compound: A Foundation for Unique Photophysics

This compound is a polycyclic aromatic hydrocarbon (PAH) featuring a planar pyrene core symmetrically substituted with four phenyl rings at the 1, 3, 6, and 8 positions. This unique architecture is the cornerstone of its distinct photophysical characteristics, differentiating it significantly from the parent pyrene molecule.

The peripheral phenyl groups are sterically hindered, leading to a twisted conformation relative to the pyrene plane. This non-planar structure plays a crucial role in disrupting the intermolecular π-π stacking that is characteristic of planar aromatic systems like pyrene. This steric inhibition of aggregation is a key factor in preventing excimer formation, which is a common fluorescence quenching pathway for pyrene in concentrated solutions and the solid state[1]. The result is a molecule that often retains its monomeric emission characteristics even at high concentrations, a highly desirable trait for many applications.

The Journey of a Photon: Absorption and Emission Properties

The interaction of TPP with light begins with the absorption of a photon, elevating the molecule to an excited electronic state. This is followed by the emission of a photon as the molecule relaxes back to its ground state.

UV-Visible Absorption Spectroscopy

The absorption spectrum of TPP is characterized by multiple bands, reflecting the complex electronic transitions within its extended π-conjugated system. In solution, TPP typically exhibits a prominent absorption peak in the near-ultraviolet region. For instance, in cyclohexane, an excitation peak is observed at approximately 384 nm[2]. Compared to unsubstituted pyrene, the absorption spectrum of TPP shows a red shift, which is a direct consequence of the extended conjugation provided by the four phenyl substituents[1].

Fluorescence Emission Spectroscopy

Upon excitation, TPP emits light in the blue region of the visible spectrum. In cyclohexane, the emission peak is centered around 402 nm[2]. Similar to its absorption spectrum, the emission of TPP is red-shifted compared to pyrene, a desirable feature for tuning the color of organic light-emitting diodes (OLEDs) and other optoelectronic devices[1].

A key feature of TPP's fluorescence is its significantly enhanced quantum yield compared to pyrene. The fluorescence quantum yield (ΦF) of TPP in degassed tetrahydrofuran (THF) has been reported to be 0.73, a substantial increase from pyrene's quantum yield of 0.29 under similar conditions[1]. This enhancement is attributed to two primary factors:

-

Steric Inhibition of Excimer Formation: As previously mentioned, the bulky phenyl groups prevent the close association of TPP molecules, thus suppressing the formation of non-emissive or red-shifted excimers[1].

-

Increased Radiative Decay Rate: The substitution pattern on the pyrene core alters the symmetry of the molecule and the nature of its electronic transitions. In TPP, the lowest singlet excited state (S₁) is believed to have a greater contribution from the symmetry-allowed ¹La transition of the pyrene core, leading to a significantly higher fluorescence rate constant (kf) of 33.3 x 10⁷ s⁻¹ compared to 0.25 x 10⁷ s⁻¹ for pyrene[1].

The Influence of the Microenvironment: Solvatochromism

The photophysical properties of a fluorophore can be profoundly influenced by the polarity of its surrounding solvent, a phenomenon known as solvatochromism. While a systematic solvatochromic study with a Lippert-Mataga plot for TPP is not extensively documented in the literature, studies on similarly substituted pyrene derivatives provide valuable insights[4][5].

Derivatives of pyrene with electron-donating or accepting groups often exhibit pronounced solvatochromism due to changes in their dipole moment upon excitation. For TPP, the phenyl groups are not strongly electron-donating or withdrawing. However, even subtle changes in the electronic distribution in the excited state can lead to interactions with polar solvents, resulting in shifts in the emission spectrum. It is anticipated that TPP would exhibit some degree of positive solvatochromism, with the emission maximum shifting to longer wavelengths (a bathochromic shift) in more polar solvents. This is because a more polar solvent can better stabilize the likely more polar excited state of the molecule.

Behavior in the Aggregate State: AIE vs. ACQ

The fluorescence of many aromatic molecules is quenched in the solid state or in aggregates, a phenomenon known as aggregation-caused quenching (ACQ)[6]. This is often due to the formation of non-radiative excimers or other quenching pathways facilitated by close intermolecular interactions.

In contrast, some molecules exhibit the opposite behavior, known as aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent upon aggregation[7]. This is typically attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels.

For TPP, the situation is nuanced. The steric hindrance from the phenyl groups is expected to suppress ACQ by preventing strong π-π stacking. Some studies on derivatives of TPP, such as 1,3,6,8-tetrakis[4-(2,2-diphenylvinyl)phenyl]pyrene, have shown aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases upon aggregation[8]. However, the behavior of unsubstituted TPP in the solid state can be complex, with reports of both blue and green fluorescence from different solid-state morphologies, suggesting that the packing arrangement plays a critical role in determining the emissive properties. This indicates a delicate balance between the suppression of quenching and the potential for different intermolecular interactions in the solid state.

Probing the Excited State: Fluorescence Lifetime

Experimental Protocols for Characterization

Accurate characterization of the photophysical properties of TPP requires rigorous experimental procedures. The following are step-by-step methodologies for key experiments.

Steady-State Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima and the molar extinction coefficient.

Methodology:

-

Sample Preparation: Prepare a stock solution of TPP in a spectroscopic grade solvent (e.g., cyclohexane, THF) of known concentration. Perform serial dilutions to obtain a series of solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Measurement: Record the UV-Visible absorption spectrum of each solution using a dual-beam spectrophotometer. Use the pure solvent as a reference.

-

Molar Extinction Coefficient Calculation: Using the Beer-Lambert law (A = εcl), plot absorbance at the maximum wavelength (λmax) against concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Emission Measurement: Excite the solutions at their absorption maximum using a spectrofluorometer. Record the fluorescence emission spectrum. The wavelength at which the intensity is highest is the emission maximum.

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield of TPP relative to a known standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with TPP (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Sample Preparation: Prepare dilute solutions of both the TPP sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength.

-

Measurement:

-

Record the absorption spectra of both the sample and standard solutions.

-

Record the fluorescence emission spectra of both solutions, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both measurements.

-

-

Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of TPP.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup with a fast detector.

-

Excitation: Excite the sample with a pulsed laser source (e.g., a nitrogen laser or a picosecond diode laser) at a wavelength where TPP absorbs.

-

Data Acquisition: Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.

-

Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ).

Visualizing the Photophysical Processes

The complex interplay of absorption, emission, and other excited-state deactivation pathways can be visualized using a Jablonski diagram and workflow diagrams.

Jablonski Diagram for this compound

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways for this compound.

Experimental Workflow for Photophysical Characterization

Caption: A streamlined workflow for the comprehensive photophysical characterization of this compound.

Conclusion and Future Directions

This compound stands out as a highly fluorescent blue-emitting material with a robust photophysical profile. Its high quantum yield, a direct result of its unique molecular architecture that suppresses common quenching pathways, makes it a compelling candidate for a wide array of applications, from OLEDs to fluorescent probes.

Future research should focus on filling the existing gaps in our understanding of this molecule. A systematic investigation into its solvatochromic behavior and fluorescence lifetimes in a broad range of solvents is crucial for its application in sensing. Furthermore, a more detailed exploration of its solid-state properties, including a definitive characterization of its aggregation-induced emission or quenching behavior, will be vital for optimizing its performance in solid-state devices. The synthesis of derivatives with various electron-donating and withdrawing groups on the peripheral phenyl rings will also open new avenues for fine-tuning its photophysical properties for specific applications.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Spectrum [1,3,6,8,-Tetraphenyl Pyrene] | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and detailed photophysical studies of pyrene-based molecules substituted with extended chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdr.hkust.edu.hk [cdr.hkust.edu.hk]

- 7. Pyrene-based aggregation-induced emission: A bridge model to regulate aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3,6,8-Tetraphenylpyrene (TPPy)

Abstract

1,3,6,8-Tetraphenylpyrene (TPPy) stands as a cornerstone molecule in the field of organic electronics and materials science. This guide provides an in-depth exploration of its synthesis, purification, and comprehensive characterization. We delve into the mechanistic rationale behind the prevalent synthetic strategies, primarily the Suzuki-Miyaura cross-coupling reaction, and offer a validated, step-by-step protocol. Furthermore, this document outlines the critical analytical techniques required to affirm the structural integrity and purity of TPPy, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and optical spectroscopy. The unique photophysical properties that make TPPy a highly sought-after blue-emitting material are discussed, supported by quantitative data. This guide is intended for researchers and professionals engaged in the development of advanced organic materials, offering both foundational knowledge and practical insights into the handling of this versatile fluorophore.

Introduction: The Significance of this compound

Pyrene, a polycyclic aromatic hydrocarbon (PAH), is renowned for its unique photophysical properties, including a long fluorescence lifetime and the formation of excimers. However, its utility in solid-state applications is often hampered by strong π-π stacking, which leads to aggregation-caused quenching and a red-shift in emission. The strategic substitution at the 1,3,6,8-positions with bulky phenyl groups gives rise to this compound (TPPy), a molecule that elegantly circumvents these limitations.

The four phenyl groups are sterically hindered and adopt a twisted conformation relative to the planar pyrene core. This non-planar structure effectively inhibits intermolecular π-π stacking and excimer formation, even in the solid state.[1] Consequently, TPPy exhibits a significantly higher fluorescence quantum yield compared to its parent pyrene and maintains a desirable deep blue emission in thin films, making it an exceptional candidate for applications in organic light-emitting diodes (OLEDs).[2][3] Its discotic shape, high chemical stability, and excellent hole-transporting properties further cement its status as a versatile building block in organic electronics.[3] This guide provides the essential technical details for its synthesis and validation.

Synthesis of this compound: A Two-Step Approach

The most reliable and widely adopted synthesis of TPPy involves a two-step process: the exhaustive bromination of pyrene to form the key precursor, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of the Precursor, 1,3,6,8-Tetrabromopyrene

The pyrene core's reactivity towards electrophilic aromatic substitution is highest at the 1, 3, 6, and 8 positions. This regioselectivity allows for a straightforward, high-yield synthesis of 1,3,6,8-tetrabromopyrene. The reaction is typically performed using an excess of bromine in a suitable solvent like nitrobenzene, which can withstand the required heating.[4]

Experimental Protocol: Synthesis of 1,3,6,8-Tetrabromopyrene

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve pyrene (1.0 eq) in nitrobenzene.

-

Reagent Addition: While stirring vigorously at 80 °C, add bromine (4.5 eq) dropwise from the dropping funnel.[4]

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 120-130 °C and maintain this temperature for 12 hours.[4][5] The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Cool the mixture to room temperature. A solid precipitate will form. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid extensively with ethanol to remove residual nitrobenzene and unreacted bromine. Dry the product under vacuum to yield 1,3,6,8-tetrabromopyrene as a light-colored solid.[4] Due to its extremely low solubility in common organic solvents, further purification by recrystallization is challenging, but the product is typically of sufficient purity for the subsequent step.[4]

Step 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] For the synthesis of TPPy, 1,3,6,8-tetrabromopyrene is reacted with phenylboronic acid.

Causality Behind Component Selection:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. It initiates the catalytic cycle through oxidative addition to the C-Br bond.

-

Base: A base, such as potassium carbonate or sodium carbonate, is crucial. It activates the boronic acid, facilitating the transmetalation step where the phenyl group is transferred to the palladium center.

-

Solvent System: A mixture of an organic solvent (like toluene or THF) and an aqueous solution of the base is typically used to ensure that both the organic-soluble and water-soluble reactants are available for the reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a Schlenk flask, add 1,3,6,8-tetrabromopyrene (1.0 eq), phenylboronic acid (4.4 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent and Base Addition: Add a 2M aqueous solution of K₂CO₃ and toluene.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (around 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction's completion by TLC.

-

Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene or dichloromethane. Combine the organic extracts and wash with brine.

-

Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/dichloromethane mixture) to yield this compound as a white or light-yellow solid.[3] Further purification can be achieved by recrystallization or train sublimation.[1]

Synthetic Pathway Visualization

Caption: Synthetic route to this compound.

Comprehensive Characterization

Thorough characterization is imperative to confirm the identity, purity, and properties of the synthesized TPPy. A combination of spectroscopic and analytical methods provides a self-validating system of proof.

Structural and Purity Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. It will show signals corresponding to the pyrene core protons and the protons of the four phenyl rings. The absence of signals from the starting 1,3,6,8-tetrabromopyrene confirms the reaction's completion.

-

¹³C NMR: The carbon spectrum provides evidence for all unique carbon environments in the molecule, confirming the presence of both the pyrene backbone and the phenyl substituents.[7] Due to solubility issues, obtaining high-quality ¹³C NMR spectra can sometimes be challenging.[2]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of TPPy (C₄₀H₂₆, MW: 506.64 g/mol ), which validates its elemental composition.[8]

Photophysical and Structural Characterization

-

UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of TPPy in a solvent like cyclohexane or THF shows characteristic absorption bands in the UV region, corresponding to π-π* transitions of the conjugated pyrene core.[2][9]

-

Fluorescence Spectroscopy: TPPy is highly fluorescent. Its emission spectrum typically shows a strong, structured band in the blue region of the visible spectrum. The high fluorescence quantum yield (Φf), often reported to be around 0.73 in solution, is a hallmark of this molecule and is significantly higher than that of unsubstituted pyrene.[2] This enhancement is attributed to the steric hindrance from the phenyl groups, which prevents excimer formation.[2]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. It reveals the precise bond lengths and angles, the planarity of the pyrene core, and the crucial dihedral angles between the pyrene core and the attached phenyl rings.[8][10]

Characterization Data Summary

| Property | Value | Source |

| Molecular Formula | C₄₀H₂₆ | [8] |

| Molecular Weight | 506.64 g/mol | [8] |

| Appearance | White to light-yellow solid | [3] |

| Absorption Max (λ_abs) | ~384 nm (in cyclohexane) | [9] |

| Emission Max (λ_em) | ~402 nm (in cyclohexane), ~451 nm (powder) | [1][9] |

| Fluorescence Quantum Yield (Φf) | ~0.73 (in degassed THF) | [2] |

Experimental Characterization Workflow

Caption: Workflow for the purification and characterization of TPPy.

Applications in Research and Development

The unique structural and photophysical properties of this compound make it a valuable material for several advanced applications:

-

Organic Light-Emitting Diodes (OLEDs): TPPy is a premier material for blue OLEDs. Its high fluorescence quantum yield in the solid state leads to efficient devices, and its molecular structure ensures deep blue emission with good color purity.[2][3]

-

Organic Semiconductors: The extended π-conjugation and hole-transporting capabilities of TPPy make it suitable for use in other organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

-

Advanced Porous Materials: Functionalized derivatives of TPPy, such as 1,3,6,8-tetrakis(4-carboxyphenyl)pyrene (H₄TBAPy) or 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPY), serve as essential building blocks (tectons) for creating highly stable and porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[11][12][13] These materials have applications in gas storage, separation, and catalysis.

Conclusion

This compound is a molecule of significant academic and industrial interest, bridging the gap between fundamental photophysics and practical applications in materials science. Its synthesis, while requiring careful execution of modern cross-coupling chemistry, is robust and accessible. The comprehensive characterization workflow outlined in this guide provides a validated framework for confirming the successful synthesis of this high-performance fluorophore. As the demand for efficient and stable organic electronic materials continues to grow, the importance of TPPy and its derivatives is poised to expand, driving further innovation in displays, lighting, and advanced functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3,6,8-tetrabromopyrene synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C40H26 | CID 256832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Spectrum [1,3,6,8,-Tetraphenyl Pyrene] | AAT Bioquest [aatbio.com]

- 10. deepdyve.com [deepdyve.com]

- 11. ossila.com [ossila.com]

- 12. research.chalmers.se [research.chalmers.se]

- 13. 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid | C44H26O8 | CID 90005588 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 1,3,6,8-Tetraphenylpyrene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of 1,3,6,8-tetraphenylpyrene, a molecule of significant interest in the field of organic electronics and materials science. We delve into the synthetic pathway, single-crystal growth methodologies, and the principles of single-crystal X-ray diffraction. A detailed analysis of the crystal structure, including intramolecular geometry and intermolecular packing, is presented to provide a thorough understanding of its solid-state properties. This guide is intended to be a valuable resource for researchers and professionals working with polycyclic aromatic hydrocarbons and their applications.

Introduction: The Significance of this compound

This compound (TPPy) is a fascinating polycyclic aromatic hydrocarbon (PAH) characterized by a planar pyrene core peripherally decorated with four phenyl groups. This unique molecular architecture imparts a combination of desirable photophysical and electronic properties, making it a valuable building block for advanced organic materials. The propeller-like arrangement of the phenyl substituents around the pyrene core plays a crucial role in modulating its solid-state packing, which in turn governs its bulk material properties such as charge carrier mobility and luminescence efficiency.

A precise understanding of the three-dimensional arrangement of molecules in the crystalline state is paramount for establishing structure-property relationships and for the rational design of new materials with tailored functionalities. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the atomic-level structure of crystalline solids, providing a wealth of information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

This guide will walk you through the complete process of crystal structure analysis for this compound, from its chemical synthesis to the detailed interpretation of its crystal packing.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to understanding the crystal structure of this compound begins with its synthesis and the subsequent growth of high-quality single crystals.

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of aryl-substituted pyrenes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction allows for the introduction of the four phenyl groups onto the pyrene core.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of similar compounds.[1]

Step 1: Synthesis of 1,3,6,8-Tetrabromopyrene (Precursor)

The synthesis of the key precursor, 1,3,6,8-tetrabromopyrene, is typically achieved through the direct bromination of pyrene.[3][4]

-

Materials: Pyrene, Bromine, Nitrobenzene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pyrene in nitrobenzene.

-

Heat the mixture to 120 °C with stirring.

-

Slowly add bromine dropwise to the heated solution.

-

Maintain the reaction at 120 °C for several hours.

-

After cooling, the crude 1,3,6,8-tetrabromopyrene precipitates out of the solution.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol) to remove impurities, and dry under vacuum.

-

Step 2: Suzuki-Miyaura Cross-Coupling

-

Materials: 1,3,6,8-Tetrabromopyrene, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Toluene, Ethanol, Water.

-

Procedure:

-

To a degassed mixture of toluene, ethanol, and water in a Schlenk flask, add 1,3,6,8-tetrabromopyrene, phenylboronic acid (typically a slight excess per bromine atom), and the palladium catalyst.

-

Add the base to the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., dichloromethane) and water.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Single-Crystal Growth: The Art of Slow Evaporation

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. For many organic molecules like this compound, the slow evaporation method is a reliable technique.[3][5][6]

Experimental Protocol: Single-Crystal Growth by Slow Evaporation

-

Solvent Selection: Choose a solvent or a mixture of solvents in which this compound has moderate solubility. A good starting point is a mixture of a good solvent (e.g., dichloromethane or chloroform) and a poorer solvent (e.g., hexane or methanol).

-

Solution Preparation: Prepare a nearly saturated solution of the purified this compound in the chosen solvent system at room temperature. Gentle warming can be used to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap containing a few small pinholes or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals will begin to form.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

Experimental Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key steps:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector, generating a series of diffraction patterns.

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are then integrated.

-

Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The initial model of the structure is refined by least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Diagram of the SC-XRD Workflow

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Analysis of this compound

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the deposition number 4036473.[7]

Crystallographic Data

A summary of the key crystallographic data for this compound is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₄₀H₂₆ |

| Formula Weight | 506.62 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| a (Å) | 11.3528 |

| b (Å) | 12.4313 |

| c (Å) | 19.1537 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2704.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.244 |

Data obtained from the Crystallography Open Database (COD ID: 4036473).[7]

The space group P 2₁2₁2₁ is a non-centrosymmetric (chiral) space group, which indicates that the crystal is composed of a single enantiomer or that the molecules have crystallized in a chiral arrangement.

Intramolecular Geometry

The pyrene core of this compound is essentially planar, as expected for a polycyclic aromatic hydrocarbon. The four phenyl groups are twisted out of the plane of the pyrene core due to steric hindrance between the ortho-hydrogens of the phenyl rings and the adjacent hydrogens on the pyrene core. This twisting is a key structural feature that influences the molecular packing and, consequently, the material's properties. The dihedral angles between the planes of the phenyl rings and the pyrene core are a critical parameter for understanding the extent of π-conjugation between the core and the peripheral groups.

Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound is governed by a network of non-covalent interactions, primarily van der Waals forces. The propeller-like shape of the molecule prevents the close face-to-face π-π stacking that is often observed in unsubstituted pyrene. Instead, the crystal packing is dominated by a combination of C-H···π interactions and edge-to-face aromatic interactions.

-

C-H···π Interactions: The hydrogen atoms of the phenyl groups and the pyrene core can interact with the electron-rich π-systems of neighboring molecules. These interactions play a significant role in dictating the overall three-dimensional architecture of the crystal.

-

Herringbone Packing Motif: The twisted phenyl groups allow for an interlocking, herringbone-type packing arrangement, which is common for aromatic molecules with non-planar geometries. This type of packing can facilitate charge transport through hopping mechanisms between adjacent molecules.

The absence of strong, directional interactions like hydrogen bonds means that the crystal packing is a delicate balance of weaker forces, which can sometimes lead to polymorphism—the ability of a compound to crystallize in more than one crystal structure.

Diagram of Intermolecular Interactions

References

- 1. youtube.com [youtube.com]

- 2. Tetracyanoethylene as a Building Block in the π-Expansion of 1,4-Dihydropyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,6,8-tetrabromopyrene synthesis - chemicalbook [chemicalbook.com]

- 4. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. This compound | C40H26 | CID 256832 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solvatochromic Effects on 1,3,6,8-Tetraphenylpyrene Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the solvatochromic effects on the fluorescence of 1,3,6,8-tetraphenylpyrene (TTPP), a highly fluorescent and photostable derivative of pyrene. We delve into the photophysical principles governing its unique spectral behavior in response to solvent polarity. This document serves as a practical resource for researchers, offering a detailed experimental protocol for quantifying solvatochromism, analyzing data using the Lippert-Mataga model, and interpreting the results to understand solute-solvent interactions at a molecular level. The insights provided herein are critical for the application of TTPP and similar fluorophores in the development of sensitive environmental probes, advanced bio-imaging agents, and novel drug delivery systems.

Introduction: The Significance of Solvatochromism and Pyrene-Based Fluorophores

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a powerful phenomenon for probing molecular interactions.[1] This effect arises from the differential solvation of the ground and excited electronic states of a chromophore.[1] Fluorescent molecules exhibiting strong solvatochromism are invaluable tools in chemistry, biology, and materials science, acting as sensitive reporters of their local microenvironment.

Among the vast landscape of fluorescent probes, pyrene and its derivatives have garnered significant attention due to their excellent photophysical properties, including high quantum yields and chemical stability. The parent pyrene molecule is well-known for its characteristic monomer and excimer fluorescence, the latter being highly sensitive to intermolecular distances. However, for applications requiring robust, monomeric emission, sterically hindered derivatives are often preferred.

This compound (TTPP) is a prime example of such a derivative. The four phenyl groups attached to the pyrene core provide significant steric hindrance, effectively preventing the close association required for excimer formation. This results in a molecule with a high fluorescence quantum yield and a stable, predictable emission profile, making it an ideal candidate for studying solvatochromic effects.

Photophysical Properties of this compound (TTPP)

The introduction of four phenyl groups at the 1, 3, 6, and 8 positions of the pyrene core dramatically alters its electronic and steric landscape. This substitution pattern leads to several key photophysical characteristics:

-

High Fluorescence Quantum Yield: The rigid, planar structure of the pyrene core, combined with the prevention of self-quenching through steric hindrance, results in a significantly higher fluorescence quantum yield for TTPP compared to unsubstituted pyrene.

-

Inhibition of Excimer Formation: The bulky phenyl groups create a steric barrier that prevents the π-π stacking necessary for excimer formation, even at high concentrations. This ensures that the observed fluorescence is predominantly from the monomeric species.

-

Blue Emission: TTPP typically exhibits a strong blue fluorescence, making it suitable for a variety of applications, including as a blue emitter in organic light-emitting diodes (OLEDs).

-

Sensitivity to Solvent Polarity: The electronic distribution in the excited state of TTPP differs from that of its ground state. This difference in polarity leads to varying degrees of interaction with solvent molecules of different polarities, resulting in observable shifts in its fluorescence spectrum.

The Theory Behind Solvatochromic Fluorescence Shifts

The interaction between a fluorophore and the surrounding solvent molecules is key to understanding solvatochromism. When a fluorophore absorbs a photon and transitions to an excited state, its electronic distribution and, consequently, its dipole moment can change.

In a polar solvent, the solvent molecules will reorient themselves to stabilize the excited state of the fluorophore. This solvent relaxation process lowers the energy of the excited state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. The extent of this shift is dependent on the polarity of the solvent and the change in the fluorophore's dipole moment upon excitation.

This relationship can be quantitatively described by the Lippert-Mataga equation , which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent:

Δν = νabs - νem = (2/hc) * ( (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ) * ( (μe - μg)² / a³ ) + constant

Where:

-

Δν is the Stokes shift in wavenumbers (cm⁻¹).

-

νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

ε is the dielectric constant of the solvent.

-

n is the refractive index of the solvent.

-

μe and μg are the dipole moments of the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute.

A plot of the Stokes shift (Δν) against the solvent polarity function, f(ε, n) = ( (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ) , should yield a straight line. The slope of this line is directly proportional to the square of the change in dipole moment upon excitation (Δμ = μe - μg)², providing a quantitative measure of the solvatochromic sensitivity of the fluorophore.

Experimental Protocol: Investigating the Solvatochromism of TTPP

This section provides a detailed, step-by-step methodology for investigating the solvatochromic effects on TTPP fluorescence.

Materials and Instrumentation

-

This compound (TTPP): High purity grade.

-

Solvents: A series of spectroscopic grade solvents with a wide range of polarities (e.g., cyclohexane, toluene, chloroform, tetrahydrofuran, dichloromethane, acetone, acetonitrile, dimethyl sulfoxide, ethanol, methanol).

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

UV-Vis Spectrophotometer: To measure the absorption spectra.

-

Fluorometer (Spectrofluorometer): To measure the fluorescence emission spectra.

-

Quartz cuvettes: 1 cm path length.

Experimental Workflow

Caption: Experimental workflow for studying the solvatochromic effects on TTPP fluorescence.

Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of TTPP and dissolve it in a suitable solvent (e.g., toluene) to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilute working solutions of TTPP in each of the selected solvents. A typical concentration for fluorescence measurements is in the micromolar range (e.g., 10 µM) to avoid inner filter effects.

-

Use volumetric flasks and precise pipetting to ensure accurate dilutions.

-

-

Acquisition of Absorption Spectra:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.[2]

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the instrument.

-

Record the absorption spectrum of each TTPP working solution over a suitable wavelength range (e.g., 300-450 nm).

-

Determine the wavelength of maximum absorbance (λabs,max) for each solvent.

-

-

Acquisition of Fluorescence Spectra:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λabs,max determined for each solvent to ensure maximum fluorescence intensity.

-

Use a quartz cuvette to record the fluorescence emission spectrum of each TTPP working solution. The emission range will typically be from the excitation wavelength to a longer wavelength (e.g., 390-600 nm).

-

Determine the wavelength of maximum emission (λem,max) for each solvent.

-

-

Data Analysis:

-

Convert the absorption and emission maxima from wavelength (nm) to wavenumbers (cm⁻¹) using the formula: ν (cm⁻¹) = 10⁷ / λ (nm) .

-

Calculate the Stokes shift (Δν) for each solvent: Δν = νabs,max - νem,max .

-

Obtain the dielectric constant (ε) and refractive index (n) for each solvent from reliable literature sources.

-

Calculate the solvent polarity function, f(ε, n) .

-

Create a Lippert-Mataga plot by plotting the Stokes shift (Δν) on the y-axis against the solvent polarity function (f(ε, n)) on the x-axis.

-

Perform a linear regression on the data points to obtain the slope of the line.

-

From the slope, calculate the change in dipole moment upon excitation (Δμ) using the Lippert-Mataga equation. This requires an estimation of the Onsager cavity radius (a), which can be calculated from the molecular volume.

-

Data Presentation and Interpretation

Quantitative Data Summary

The following table presents hypothetical data for the solvatochromic behavior of TTPP in a range of solvents. Note: This data is illustrative and should be replaced with experimentally determined values.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs,max (nm) | λem,max (nm) | νabs,max (cm⁻¹) | νem,max (cm⁻¹) | Stokes Shift (Δν) (cm⁻¹) | Solvent Polarity Function f(ε, n) |

| Cyclohexane | 2.02 | 1.427 | 384 | 402 | 26042 | 24876 | 1166 | 0.000 |

| Toluene | 2.38 | 1.497 | 386 | 408 | 25907 | 24510 | 1397 | 0.014 |

| Chloroform | 4.81 | 1.446 | 388 | 415 | 25773 | 24096 | 1677 | 0.149 |

| Tetrahydrofuran | 7.58 | 1.407 | 387 | 418 | 25840 | 23923 | 1917 | 0.210 |

| Dichloromethane | 8.93 | 1.424 | 389 | 422 | 25707 | 23697 | 2010 | 0.217 |

| Acetone | 20.7 | 1.359 | 386 | 428 | 25907 | 23364 | 2543 | 0.284 |

| Acetonitrile | 37.5 | 1.344 | 385 | 435 | 25974 | 22989 | 2985 | 0.305 |

| Dimethyl Sulfoxide | 46.7 | 1.479 | 388 | 440 | 25773 | 22727 | 3046 | 0.263 |

| Ethanol | 24.5 | 1.361 | 385 | 430 | 25974 | 23256 | 2718 | 0.290 |

| Methanol | 32.7 | 1.329 | 384 | 425 | 26042 | 23529 | 2513 | 0.309 |

Lippert-Mataga Plot

Caption: Illustrative Lippert-Mataga plot for this compound.

Interpretation of Results

A positive linear correlation in the Lippert-Mataga plot indicates that the excited state of TTPP is more polar than its ground state. The stabilization of the more polar excited state by polar solvents leads to a larger Stokes shift. The slope of the plot provides a quantitative measure of this effect. A steeper slope signifies a greater change in the dipole moment upon excitation and, therefore, a higher sensitivity of the fluorophore to solvent polarity.

Deviations from linearity can also be informative. For instance, specific interactions such as hydrogen bonding between the fluorophore and protic solvents (e.g., ethanol, methanol) can lead to data points that deviate from the trend observed for aprotic solvents. This is because the Lippert-Mataga model primarily accounts for general solvent effects (dipole-dipole interactions) and not specific, short-range interactions like hydrogen bonding.

Applications in Research and Drug Development

The pronounced solvatochromism of TTPP and its derivatives opens up a wide range of applications:

-

Probing Local Polarity: TTPP can be used as a fluorescent probe to determine the polarity of microenvironments, such as the interior of micelles, polymers, or the hydrophobic pockets of proteins.

-

Bio-imaging: By conjugating TTPP to biomolecules, it can be used to visualize changes in the cellular environment, such as membrane fluidity or protein conformation, through changes in its fluorescence emission.

-

Drug Delivery Systems: The solvatochromic properties of TTPP can be exploited to monitor the release of drugs from carrier systems. As a drug is released from a hydrophobic carrier into an aqueous environment, the change in polarity can be detected by a shift in the fluorescence of an incorporated TTPP probe.

-

Sensing Applications: TTPP-based sensors can be designed to detect the presence of specific analytes that alter the local solvent polarity upon binding.

Conclusion

This compound is a robust and highly fluorescent molecule that exhibits significant solvatochromism. This technical guide has provided a comprehensive overview of the theoretical underpinnings of this phenomenon, a detailed experimental protocol for its investigation, and a framework for the analysis and interpretation of the resulting data. By understanding and harnessing the solvatochromic properties of TTPP, researchers can develop powerful new tools for a wide array of applications in chemistry, materials science, and the life sciences. The self-validating nature of the described protocols, grounded in established photophysical principles and supported by a rigorous data analysis framework, ensures the generation of reliable and insightful results.

References

Unveiling the Electronic Soul of Light: A Technical Guide to the Theoretical and Computational Exploration of Tetraphenylpyrene Derivatives

Foreword: The Convergence of Silicon and Carbon in Modern Materials Science

In the relentless pursuit of next-generation optoelectronic materials, the synergy between experimental synthesis and theoretical computation has become not just advantageous, but essential. Tetraphenylpyrene (TPP) and its derivatives stand as a testament to this paradigm, offering a versatile and highly tunable platform for applications ranging from vibrant organic light-emitting diodes (OLEDs) to sensitive chemical sensors.[1][2][3][4] Their unique photophysical properties, however, are intricately linked to their three-dimensional structure and electronic landscape. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the theoretical and computational methodologies employed to unravel and predict the behavior of these fascinating molecules. Herein, we move beyond mere procedural descriptions, delving into the causality behind computational choices to foster a deeper understanding of how to wield these powerful predictive tools with scientific integrity and insight.

The Tetraphenylpyrene Core: A Platform for Photophysical Engineering

The pyrene moiety, a polycyclic aromatic hydrocarbon, is renowned for its high chemical stability, excellent charge-carrier mobility, and intrinsic blue-light emission.[3] However, in its pristine form, pyrene is susceptible to excimer formation—a phenomenon where an excited state molecule interacts with a ground state molecule, leading to a red-shifted and often undesirable emission.[3] The seminal innovation of attaching four phenyl rings to the 1,3,6,8 positions of the pyrene core to create tetraphenylpyrene (TPP) was a significant breakthrough. This derivatization introduces steric hindrance that effectively suppresses excimer formation, leading to a marked increase in fluorescence quantum yield.[3]

The true power of the TPP scaffold lies in its tunability. By introducing various substituents—both electron-donating and electron-withdrawing—onto the peripheral phenyl rings, a fine-grained control over the molecule's photophysical properties can be achieved.[3] This chemical versatility allows for the rational design of TPP derivatives with tailored absorption and emission profiles, making them prime candidates for a host of optoelectronic applications.

The Computational Microscope: Probing the Electronic Frontiers with Density Functional Theory

To navigate the vast chemical space of possible TPP derivatives and to understand the fundamental drivers of their photophysical behavior, we turn to the powerful tools of computational chemistry. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as the workhorses for studying medium to large organic molecules, offering a remarkable balance of accuracy and computational cost.[5][6]

The Bedrock of Understanding: Ground State Calculations with DFT

Before we can explore the excited-state properties that govern light emission, we must first accurately model the molecule in its electronic ground state. This is the domain of DFT.

Core Objective: To determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and the distribution of electrons within the molecule.

Why DFT? For molecules the size of TPP derivatives, solving the Schrödinger equation exactly is computationally intractable. DFT provides an elegant and efficient alternative by reformulating the problem in terms of the electron density, a more manageable quantity.

The Choice of Functional and Basis Set: A Matter of Accuracy and Efficiency

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. For organic molecules like TPP derivatives, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often the most reliable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for the geometry optimization of a broad range of organic molecules.[5] For more accurate electronic property predictions, especially for excited states, long-range corrected functionals like ωB97 may offer improved performance by better describing charge-transfer excitations.[3]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set dictate the accuracy of the calculation. The 6-31G(d) basis set represents a good compromise between accuracy and computational cost for initial geometry optimizations. For more precise energy calculations and the prediction of spectroscopic properties, a larger basis set such as 6-311G with the inclusion of polarization and diffuse functions is recommended.[5]

Illuminating the Excited States: Time-Dependent DFT (TD-DFT)

With an accurate ground-state geometry in hand, we can then probe the molecule's response to light using TD-DFT.

Core Objective: To calculate the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light, and from the lowest excited state back to the ground state, which corresponds to fluorescence.

The Power of TD-DFT: TD-DFT allows us to simulate the UV-Vis absorption and emission spectra of a molecule, providing direct insight into its color and luminescent properties. Key parameters obtained from TD-DFT calculations include:

-

Excitation Energies: The energy difference between the ground and excited states, which can be directly related to the wavelength of absorbed or emitted light.

-

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption or emission peaks.

A Practical Workflow for the Computational Study of TPP Derivatives

This section outlines a step-by-step protocol for the theoretical investigation of a novel TPP derivative.

Step 1: Molecular Structure Preparation

-

Action: Construct the 3D structure of the TPP derivative using a molecular building software (e.g., Avogadro, GaussView, ChemDraw).

-

Rationale: An initial, reasonable 3D structure is required as the starting point for the geometry optimization.

Step 2: Ground State Geometry Optimization

-

Action: Perform a geometry optimization using DFT.

-

Method: B3LYP

-

Basis Set: 6-31G(d)

-

Software: Gaussian, ORCA, etc.

-

-

Rationale: This step finds the lowest energy conformation of the molecule, which is crucial for accurate predictions of its properties.

-

Validation: Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[7]

Step 3: Frontier Molecular Orbital (FMO) Analysis

-

Action: Visualize and analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Rationale: The spatial distribution and energy levels of the HOMO and LUMO are fundamental to understanding the electronic behavior of the molecule. The HOMO-LUMO energy gap is a key determinant of the molecule's electronic absorption and emission properties. A smaller gap generally leads to a red-shift in the absorption and emission spectra.

Step 4: Excited State Calculations with TD-DFT

-

Action: Perform TD-DFT calculations on the optimized ground-state geometry.

-

Method: B3LYP or ωB97

-

Basis Set: 6-311+G(d,p) (a larger basis set for better accuracy)

-

-

Rationale: This step simulates the electronic absorption spectrum. The calculated vertical excitation energies and oscillator strengths provide a theoretical prediction of the UV-Vis spectrum.

Step 5: Excited State Geometry Optimization

-

Action: Optimize the geometry of the first singlet excited state (S1).

-

Rationale: Molecules often have different geometries in their excited states compared to their ground states. Optimizing the S1 geometry is essential for accurately predicting the fluorescence energy.

Step 6: Fluorescence Energy Calculation

-

Action: Perform a single-point TD-DFT calculation on the optimized S1 geometry to determine the energy of the transition from the S1 state back to the ground state (S0).

-

Rationale: This calculation provides the theoretical fluorescence energy, which can be compared with experimental emission spectra.

Diagram: Computational Workflow for TPP Derivatives

Caption: A typical workflow for the computational investigation of tetraphenylpyrene derivatives.

Structure-Property Relationships: A Data-Driven Perspective

The true power of these computational methods lies in their ability to elucidate the relationship between a molecule's structure and its photophysical properties. By systematically varying the substituents on the phenyl rings of the TPP core and performing the computational workflow described above, we can build a predictive understanding of how to tune the emission color and efficiency.

| Derivative Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted λ_abs (nm) | Predicted λ_em (nm) |

| -H (TPP) | -5.8 | -2.1 | 3.7 | ~380 | ~420 |

| -OCH3 (Electron Donating) | -5.5 | -1.9 | 3.6 | Red-shifted | Red-shifted |

| -CN (Electron Withdrawing) | -6.2 | -2.5 | 3.7 | Blue-shifted | Blue-shifted |

Note: The values in this table are illustrative and represent general trends. Actual calculated values will depend on the specific computational methods employed.

Diagram: Influence of Substituents on FMOs

Caption: The effect of electron-donating and -withdrawing groups on the frontier molecular orbitals of TPP derivatives.

Conclusion: A Predictive Science for Materials Discovery

The theoretical and computational study of tetraphenylpyrene derivatives is a powerful and indispensable tool in the modern materials scientist's arsenal. By leveraging the predictive capabilities of DFT and TD-DFT, we can gain deep insights into the structure-property relationships that govern their photophysical behavior. This knowledge-driven approach not only accelerates the discovery of novel materials with desired optoelectronic properties but also fosters a more fundamental understanding of the intricate interplay between molecular structure and function. As computational methods continue to evolve in accuracy and efficiency, their role in the rational design of next-generation organic electronic materials will only continue to grow.

References

- 1. Tetraaryl pyrenes: photophysical properties, computational studies, crystal structures, and application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 6. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Structure of 1,3,6,8-Tetraphenylpyrene and its Analogues

Executive Summary

Pyrene-based polycyclic aromatic hydrocarbons (PAHs) represent a cornerstone in the development of advanced organic electronic materials, prized for their high chemical stability, excellent charge-carrier mobility, and intrinsic blue-light emission.[1] Among its myriad derivatives, 1,3,6,8-tetraphenylpyrene (TPP) stands out due to a unique confluence of electronic and structural properties. The strategic placement of four phenyl groups at the 1,3,6,8-positions induces significant steric hindrance, forcing the phenyl rings to twist out of the plane of the pyrene core. This non-planar geometry is not a defect, but a critical design feature that effectively inhibits the detrimental π-π stacking and excimer formation commonly observed in planar PAHs.[1][2] This guide provides a comprehensive exploration of the electronic structure of TPP and its analogues, detailing the theoretical underpinnings, experimental characterization, and the profound impact of structural modification on their photophysical and electrochemical properties.

The Unique Electronic Landscape of this compound (TPP)

Molecular Geometry: The Key to Functionality

The defining structural characteristic of TPP is the pronounced steric repulsion between the peripheral phenyl groups and the pyrene core. This forces the phenyl rings into a twisted conformation relative to the central pyrene plane. This geometric distortion has two primary and highly beneficial consequences:

-

Inhibition of π-Stacking: The bulky, non-planar structure physically prevents the pyrene cores of adjacent molecules from approaching close enough to form aggregates or excimers in both solution and the solid state.[1][2] This is crucial for maintaining consistent and efficient monomer emission, a prerequisite for high-performance organic light-emitting diodes (OLEDs).

-

Modulation of Electronic Conjugation: While the phenyl rings are twisted, a degree of electronic coupling with the pyrene core is maintained.[2] This allows for the fine-tuning of the molecule's frontier molecular orbitals (HOMO and LUMO), directly influencing its absorption and emission characteristics.

Photophysical Properties: A Bright Blue Emitter

TPP is a highly efficient blue-emitting fluorophore. Unlike native pyrene, which can suffer from concentration-dependent excimer emission, TPP's emission is stable and originates from the monomeric species. The substitution of the pyrene core with phenyl groups leads to a red-shift in both the absorption and fluorescence spectra compared to unsubstituted pyrene.[1]

A notable characteristic of TPP is its significantly increased fluorescence quantum yield (ΦF). For instance, in degassed THF solution, TPP exhibits a ΦF of 0.73, a substantial improvement over pyrene's 0.29.[1] This enhancement is directly attributed to the sterically-enforced inhibition of excimer formation, which is a non-radiative decay pathway.[1]

-

Excitation Maximum (λex): ~384 nm[3]

-

Emission Maximum (λem): ~402 nm - 451 nm (varies with morphology, e.g., solution vs. solid powder)[2][3]

Electrochemical Properties and Frontier Orbitals

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that dictate a material's charge injection/transport capabilities and its electrochemical stability. These can be experimentally determined using cyclic voltammetry (CV) and correlated with the optical bandgap derived from UV-Vis absorption spectroscopy. The introduction of different conjugated moieties to the pyrene core allows for the fine-tuning of these electrochemical properties.[4]

The Influence of Analogue Modification

The true versatility of the TPP scaffold lies in the ability to systematically modify its electronic structure by introducing various substituents onto the peripheral aryl groups or by replacing the phenyl groups entirely. This allows for the rational design of materials with tailored properties.

Structure-Property Relationships

The electronic nature of the substituents appended to the TPP core dictates the resulting photophysical and electrochemical properties. A strong electronic coupling exists between the aryl groups and the pyrene core, meaning that even distal modifications can have a profound impact.[2]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or dimethylamino (-NMe2) can raise the HOMO energy level, leading to a red-shift in both absorption and emission spectra.[5][6] This can also enhance intramolecular charge transfer (ICT) characteristics, particularly in the excited state.[6]

-

Electron-Withdrawing Groups (EWGs): Groups such as trifluoromethyl (-CF3) or formyl (-CHO) can lower the LUMO energy level.[1][7] This can be used to tune the material's electron affinity and modify its emission color.

-

Extended π-Conjugation: Replacing phenyl groups with larger aromatic systems (e.g., naphthyl) or linking units with acetylene bridges extends the overall π-conjugation of the molecule.[2][6] This generally leads to bathochromic (red) shifts in the absorption and emission spectra and can further enhance fluorescence quantum yields.[6]

Tabulated Data for TPP Analogues

The following table summarizes key photophysical and electrochemical data for TPP and a selection of its analogues, illustrating the impact of structural modifications.

| Compound | Substituent on Phenyl Ring | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | HOMO (eV) | LUMO (eV) |

| TPP | -H | ~384[3] | ~451 (powder)[2] | 0.73 (THF)[1] | -5.70[4] | -2.45[4] |

| T(4-BuOPh)P | 4-Butoxyphenyl | 398 (film)[4] | 442 (film)[4] | N/A | -5.40[4] | -2.25[4] |

| T(3,5-diFPh)P | 3,5-Difluorophenyl | ~380-390[1] | ~420-430[1] | N/A | N/A | N/A |

| T(3,5-diCF3Ph)P | 3,5-Bis(trifluoromethyl)phenyl | ~380-390[1] | ~420-430[1] | N/A | N/A | N/A |

Note: Values are approximate and can vary based on solvent, physical state (solution vs. film), and measurement conditions. HOMO/LUMO values are often estimated from electrochemical and optical data.

Aggregation-Induced Emission (AIE)

While TPP itself is designed to prevent aggregation-caused quenching, the core concept can be integrated with moieties known for Aggregation-Induced Emission (AIE), such as tetraphenylethene (TPE).[8][9] In AIE-active molecules, emission is weak or non-existent in solution but becomes highly efficient in the aggregated or solid state.[10][11] This is typically attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which closes non-radiative decay channels.[5] By synthesizing TPP analogues functionalized with AIE-active groups, it is possible to create materials that are highly emissive in the solid state, a critical attribute for devices like OLEDs.[8][10]

Experimental and Computational Workflows

A combination of spectroscopic, electrochemical, and computational methods is essential for a thorough understanding of the electronic structure of these materials.

Visualization of the Characterization Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of TPP analogues.

Caption: Standard workflow for TPP analogue development.

Core Experimental Protocols

This protocol uses the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard.[12]

Rationale: This method is widely accessible as it does not require specialized equipment like an integrating sphere.[13] By using dilute solutions with identical absorbance at the excitation wavelength, it is assumed both sample and standard absorb the same number of photons, simplifying the calculation.[12][13]

Step-by-Step Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with your spectrometer's calibrated range (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Solvent Matching: If possible, dissolve both the test sample and the standard in the same solvent to nullify the refractive index term in the calculation.

-

Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard of known concentrations.

-

Prepare Dilutions: Create a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions in a 10 mm path length cuvette should not exceed 0.1 at the excitation wavelength to avoid inner filter effects.[12] A typical range would be absorbances of ~0.02, 0.04, 0.06, 0.08, and 0.10.[12]

-

Record Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution and note the absorbance value at the chosen excitation wavelength (λex).

-

Record Fluorescence Spectra: For each solution, record the fully corrected fluorescence spectrum using a fluorometer, exciting at λex. Ensure identical instrument settings (e.g., slit widths) for all measurements.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λex.

-

Calculate Gradients: Perform a linear regression for each data set. The plot should be linear and pass through the origin. The slope of the line is the gradient (Grad).[13]

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φx): Φx = Φst * (Gradx / Gradst) * (nx2 / nst2) Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients from the plots for the sample and standard, respectively.

-

nx and nst are the refractive indices of the sample and standard solutions (if different).

-

Rationale: CV is a powerful technique for probing the redox behavior of a molecule.[14] The onset potentials for oxidation and reduction can be used to estimate the HOMO and LUMO energy levels, respectively, relative to an internal standard like Ferrocene/Ferrocenium (Fc/Fc+).

Step-by-Step Methodology:

-

Prepare Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu4NPF6) in a dry, degassed electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).[15]

-

Prepare Analyte Solution: Dissolve the TPP analogue in the electrolyte solution to a concentration of ~1 mM.[15]

-

Electrode Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.[16] Polish the working electrode before each experiment.

-

Deoxygenate: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Run Background Scan: Record a CV of the blank electrolyte solution to ensure no interfering peaks are present.[15]

-

Run Sample Scan: Run the CV of the analyte solution. Sweep the potential from an initial value (e.g., 0 V) to a positive potential to observe oxidation, then reverse the scan to a negative potential to observe reduction. A typical scan rate is 50-100 mV/s.[14][15]

-

Internal Standard Calibration: After recording the sample's voltammogram, add a small amount of ferrocene to the solution and record the CV again.[15]

-

Data Analysis:

-

Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram.

-

Measure the half-wave potential of the Fc/Fc+ couple (E1/2(Fc/Fc+)).

-

Estimate the HOMO and LUMO energy levels using the following empirical equations (assuming the energy level of Fc/Fc+ is -4.8 eV relative to vacuum):

-

EHOMO (eV) = -[Eox, onset - E1/2(Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Ered, onset - E1/2(Fc/Fc+) + 4.8]

-

-

The Role of Computational Chemistry